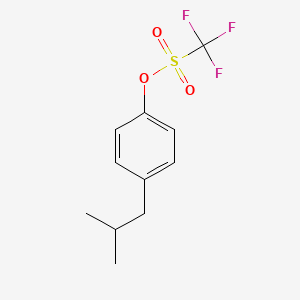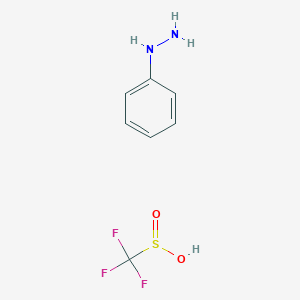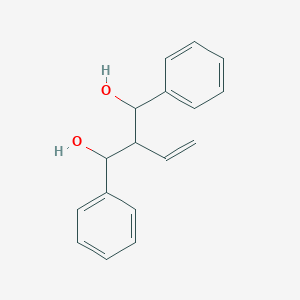
1,3-Propanediol, 2-ethenyl-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of two phenyl groups and an ethenyl group attached to a 1,3-propanediol backbone. It is a versatile chemical intermediate used in various industrial applications, including the production of polymers and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and acrolein.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with acrolein in the presence of a base catalyst to form 2-ethenyl-1,3-diphenyl-1-propanone.
Reduction: The resulting 2-ethenyl-1,3-diphenyl-1-propanone is then reduced using a reducing agent like sodium borohydride to yield 1,3-Propanediol, 2-ethenyl-1,3-diphenyl-.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-ethenyl-1,3-diphenyl-1-propanone or corresponding carboxylic acids.
Reduction: Formation of 1,3-Propanediol, 2-ethyl-1,3-diphenyl-.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethenyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes. For example, it may interact with estrogen receptors, affecting hormone-related pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-phenyl-: Similar structure but lacks the ethenyl group.
1,3-Propanediol, 2,2-diphenyl-: Similar structure but lacks the ethenyl group.
2-Phenyl-1,3-propanediol: Similar structure but lacks the ethenyl group.
Uniqueness
1,3-Propanediol, 2-ethenyl-1,3-diphenyl- is unique due to the presence of both phenyl and ethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these functional groups are advantageous.
Properties
CAS No. |
174831-46-0 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-ethenyl-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h2-12,15-19H,1H2 |
InChI Key |
CJBAJFPGTDZACG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


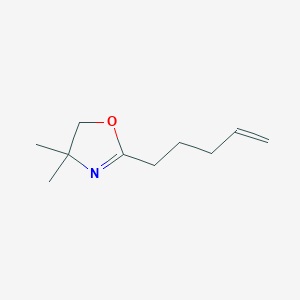
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
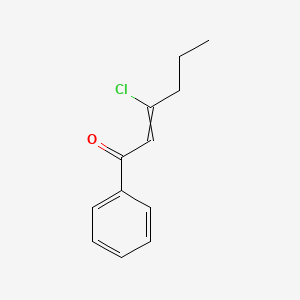

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
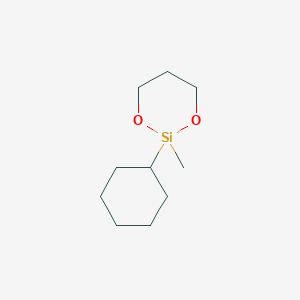
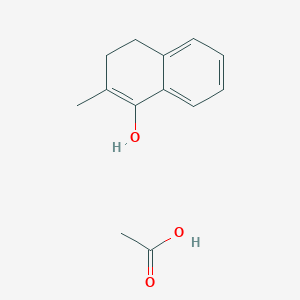

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
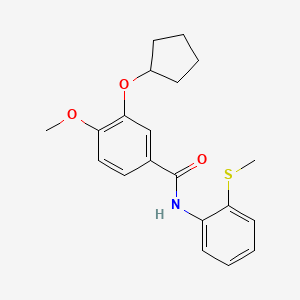

![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
